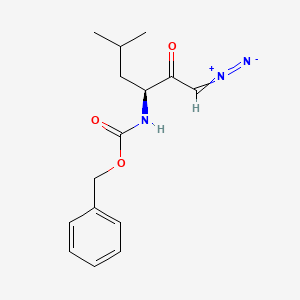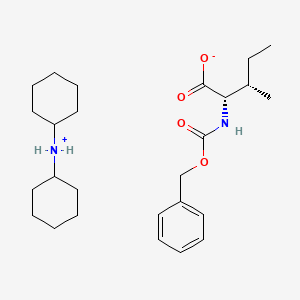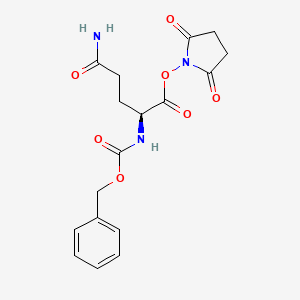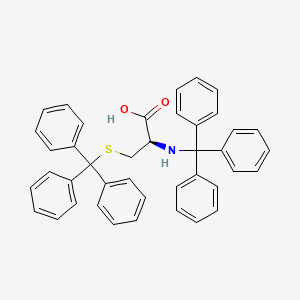
(R)-2-(tritylamino)-3-(tritylthio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(tritylamino)-3-(tritylthio)propanoic acid, also known as (R)-RTA-TP, is a chiral compound consisting of two asymmetric carbon atoms and two sulfur atoms. It is a synthetic organic compound that has been used in a variety of scientific research applications, such as drug synthesis and enzyme inhibition studies.
Applications De Recherche Scientifique
Molecular and Pharmacological Importance
The research landscape reveals that compounds like (R)-2-(tritylamino)-3-(tritylthio)propanoic acid, typically categorized under bioactive compounds from plants, are gaining prominence due to their multifaceted pharmacological importance. For instance, oleanolic acid, a pentacyclic triterpenoid, shows a vast array of therapeutic potential in managing chronic diseases due to its antioxidant, anti-inflammatory, and immune-regulatory effects. The synthesis of its derivatives has been a focal point to enhance solubility, bioavailability, and potency, signifying a parallel interest in the derivatives of compounds like (R)-2-(tritylamino)-3-(tritylthio)propanoic acid (Taiwo Betty Ayeleso, M. G. Matumba, E. Mukwevho, 2017).
Therapeutic and Industrial Applications
Compounds akin to (R)-2-(tritylamino)-3-(tritylthio)propanoic acid have been reported to exhibit diverse pharmacological activities and hold potential as therapeutic agents against various ailments. For instance, syringic acid (SA) has shown promise in treating diabetes, cardiovascular diseases, and cancer, and possesses antioxidative, antimicrobial, and anti-inflammatory properties. The therapeutic properties of SA, possibly reflective of similar compounds, are attributed to the presence of methoxy groups on its aromatic ring. SA's ability to modulate enzyme activity and diverse transcription factors further underscores the broad-spectrum potential of similarly structured compounds in biomedicine and industrial applications (Cheemanapalli Srinivasulu, M. Ramgopal, G. Ramanjaneyulu, C. Anuradha, C. Suresh Kumar, 2018).
Antitumor Potential
The antitumor activity of structurally similar compounds is a significant area of interest. Glycyrrhetinic Acid (GA), though not as potent as other triterpenes, has shown remarkable anti-proliferative and apoptosis-inducing activities in various cancer cell lines. This has spurred interest in using GA and potentially similar compounds as scaffolds to synthesize new antitumor agents, emphasizing the potential of (R)-2-(tritylamino)-3-(tritylthio)propanoic acid in oncological research. The structural modifications aimed at enhancing antitumor activity involve modifications on different rings of the compound, highlighting the vast possibilities of chemical manipulation for therapeutic ends (Bing Xu, Gaorong Wu, Xinyu Zhang, Mengmeng Yan, Rui Zhao, Nannan Xue, K. Fang, H. Wang, Meng Chen, Wenbo Guo, Penglong Wang, Haimin Lei, 2017).
Propriétés
IUPAC Name |
(2R)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35NO2S/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,38,42H,31H2,(H,43,44)/t38-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZHLUHWUVJEL-LHEWISCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(tritylamino)-3-(tritylthio)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

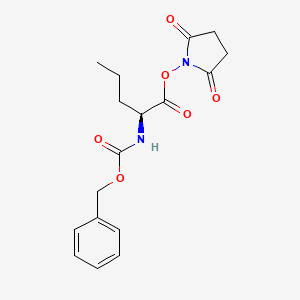

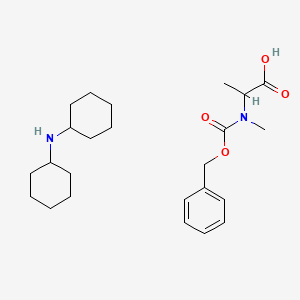
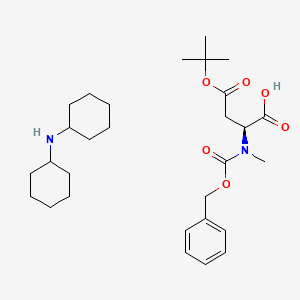
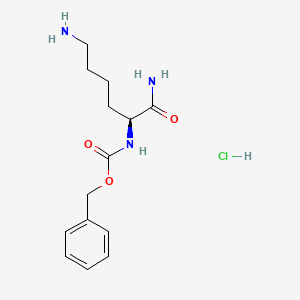
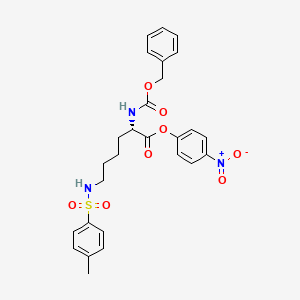

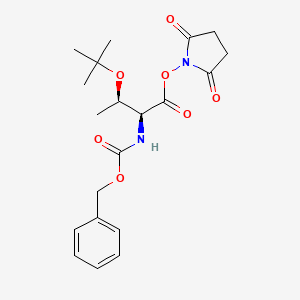
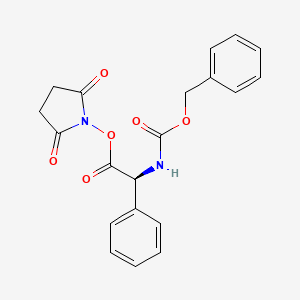
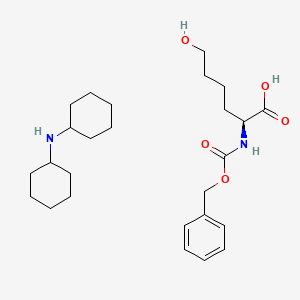
![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)
